molecular formula C15H17N3O3 B2772276 6-ethoxy-N-(2-methoxybenzyl)pyrimidine-4-carboxamide CAS No. 2034634-29-0

6-ethoxy-N-(2-methoxybenzyl)pyrimidine-4-carboxamide

Cat. No.: B2772276
CAS No.: 2034634-29-0
M. Wt: 287.319
InChI Key: GPNKCIQMAMJRAN-UHFFFAOYSA-N
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Description

Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .


Synthesis Analysis

Pyrimidines can be synthesized using various methods. For instance, one method involves the use of organolithium reagents for the regioselective synthesis of new pyrimidine derivatives . Nucleophilic attack on pyrimidines using N-methylpiperazine was shown to be highly regioselective, favoring the formation of C-4 substituted products .

Scientific Research Applications

Novel Heterocyclic Compound Synthesis

Researchers have synthesized novel heterocyclic compounds derived from visnagenone and khellinone, showcasing anti-inflammatory and analgesic properties. These compounds, including various pyrimidine derivatives, are evaluated for their potential in cyclooxygenase inhibition, indicating their relevance in medicinal chemistry research (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Phosphodiesterase 5 Inhibition

A study on pyrimidine-5-carboxamide derivatives, including avanafil, identified potent and highly selective phosphodiesterase 5 inhibitors. These findings contribute to the development of new therapeutic agents for erectile dysfunction, highlighting the application of pyrimidine derivatives in addressing specific health conditions (Sakamoto et al., 2014).

Cytotoxic Activity Against Cancer Cell Lines

Pyrazolo[1,5-a]pyrimidines and related Schiff bases were synthesized and evaluated for their cytotoxic activity against human cancer cell lines, including colon, lung, breast, and liver cancers. This research demonstrates the potential of pyrimidine derivatives in cancer treatment, exploring structure-activity relationships to enhance therapeutic efficacy (Hassan, Hafez, Osman, & Ali, 2015).

Synthesis of Complex Heterocyclic Systems

The synthesis of novel pyrido and thieno derivatives, including thienopyrimidines and thienopyrimidobenzimidazoles, showcases the diverse chemical transformations applicable to pyrimidine derivatives. These synthetic approaches enable the creation of complex heterocyclic systems with potential pharmacological applications (Bakhite, Al‐Sehemi, & Yamada, 2005).

Antibacterial Properties

Research on bis-pyrimidine compounds revealed moderate to good antibacterial properties against various bacterial strains. This study underscores the potential of pyrimidine derivatives as templates for developing new antibacterial agents, demonstrating their importance in combating bacterial infections (Roy et al., 2014).

Future Directions

The development of new pyrimidine derivatives with enhanced anti-inflammatory activities and minimum toxicity is a promising area of research . Detailed structure-activity relationship (SAR) analysis can provide clues for the synthesis of novel pyrimidine analogs .

Properties

IUPAC Name

6-ethoxy-N-[(2-methoxyphenyl)methyl]pyrimidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O3/c1-3-21-14-8-12(17-10-18-14)15(19)16-9-11-6-4-5-7-13(11)20-2/h4-8,10H,3,9H2,1-2H3,(H,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPNKCIQMAMJRAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC=NC(=C1)C(=O)NCC2=CC=CC=C2OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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